molecular formula C20H22N2O3S B5158372 3-{[4-(2,5-Dimethylphenyl)-1,3-thiazol-2-yl]carbamoyl}bicyclo[2.2.1]heptane-2-carboxylic acid

3-{[4-(2,5-Dimethylphenyl)-1,3-thiazol-2-yl]carbamoyl}bicyclo[2.2.1]heptane-2-carboxylic acid

Cat. No.: B5158372
M. Wt: 370.5 g/mol
InChI Key: SBJCNDYDDCGNTH-UHFFFAOYSA-N
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Description

3-{[4-(2,5-Dimethylphenyl)-1,3-thiazol-2-yl]carbamoyl}bicyclo[221]heptane-2-carboxylic acid is a complex organic compound characterized by its unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[4-(2,5-Dimethylphenyl)-1,3-thiazol-2-yl]carbamoyl}bicyclo[2.2.1]heptane-2-carboxylic acid typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.

    Attachment of the Dimethylphenyl Group: The 2,5-dimethylphenyl group is introduced via a Friedel-Crafts acylation reaction.

    Formation of the Bicyclo[2.2.1]heptane Core: This core structure can be synthesized through a Diels-Alder reaction between cyclopentadiene and a suitable dienophile.

    Coupling Reactions: The final step involves coupling the thiazole and bicyclo[2.2.1]heptane moieties using carbodiimide coupling agents under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can be performed on the carbonyl groups using reducing agents such as lithium aluminum hydride.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation.

Major Products

    Oxidation: Oxidized derivatives of the thiazole ring.

    Reduction: Reduced forms of the carbonyl groups.

    Substitution: Nitrated or halogenated aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, the compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial or anticancer properties, making it a candidate for drug development.

Medicine

In medicine, derivatives of this compound are explored for their therapeutic potential. They may act as enzyme inhibitors or receptor modulators, contributing to the development of new pharmaceuticals.

Industry

In the industrial sector, the compound is used in the synthesis of advanced materials. Its rigid bicyclic structure imparts desirable mechanical properties to polymers and other materials.

Mechanism of Action

The mechanism of action of 3-{[4-(2,5-Dimethylphenyl)-1,3-thiazol-2-yl]carbamoyl}bicyclo[2.2.1]heptane-2-carboxylic acid involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, modulating their activity. The bicyclic structure may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Norbornane: A simpler bicyclic compound with a similar core structure.

    Norbornene: Another bicyclic compound with a double bond, used in polymer synthesis.

    Norcamphor: A ketone derivative of norbornane, used in organic synthesis.

Uniqueness

3-{[4-(2,5-Dimethylphenyl)-1,3-thiazol-2-yl]carbamoyl}bicyclo[2.2.1]heptane-2-carboxylic acid is unique due to the presence of the thiazole ring and the dimethylphenyl group. These functional groups confer distinct chemical reactivity and biological activity, setting it apart from simpler bicyclic compounds.

Properties

IUPAC Name

3-[[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]carbamoyl]bicyclo[2.2.1]heptane-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O3S/c1-10-3-4-11(2)14(7-10)15-9-26-20(21-15)22-18(23)16-12-5-6-13(8-12)17(16)19(24)25/h3-4,7,9,12-13,16-17H,5-6,8H2,1-2H3,(H,24,25)(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBJCNDYDDCGNTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C2=CSC(=N2)NC(=O)C3C4CCC(C4)C3C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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